molecular formula C15H18N4O3S B5793618 1-[(4-METHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

1-[(4-METHOXYPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

Cat. No.: B5793618
M. Wt: 334.4 g/mol
InChI Key: WBGHSLOWPMHRGU-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is a complex organic compound with a molecular formula of C15H18N4O3S It is characterized by the presence of a methoxyphenyl group, a sulfonyl group, a pyrimidinyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-pyrimidinylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit pyruvate kinase M2 (PKM2), which plays a crucial role in glycolysis and cancer metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxyphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-22-13-3-5-14(6-4-13)23(20,21)19-11-9-18(10-12-19)15-16-7-2-8-17-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGHSLOWPMHRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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